3-Amino-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-Amino-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . This compound is characterized by a pyrazinone ring structure, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. It is used primarily in research settings and has various applications in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylpyrazine with a suitable oxidizing agent to form the desired pyrazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinones and reduced derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
3-Amino-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . Detailed studies on its binding affinities and specific pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1,2-dihydropyridin-2-one: Similar in structure but with a pyridinone ring instead of a pyrazinone ring.
3-Amino-1-methyl-1H-pyrazole: Contains a pyrazole ring, differing in the position of nitrogen atoms and overall ring structure.
Uniqueness
3-Amino-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific ring structure and the presence of both amino and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXKDYLIMQTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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